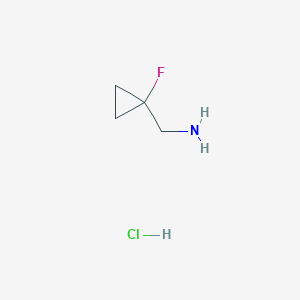

(1-Fluorocyclopropyl)methanamine hydrochloride

Description

The exact mass of the compound (1-Fluorocyclopropyl)methanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1-Fluorocyclopropyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Fluorocyclopropyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-fluorocyclopropyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.ClH/c5-4(3-6)1-2-4;/h1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNXPJIBUMQIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462885-86-4 | |

| Record name | Cyclopropanemethanamine, 1-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1462885-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-fluorocyclopropyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-Fluorocyclopropyl)methanamine hydrochloride chemical properties

An In-Depth Technical Guide to (1-Fluorocyclopropyl)methanamine Hydrochloride: Properties, Synthesis, and Applications

Abstract

(1-Fluorocyclopropyl)methanamine hydrochloride is a pivotal chemical intermediate that has garnered significant attention in the field of medicinal chemistry. The incorporation of a fluorinated cyclopropane motif into molecular scaffolds offers a powerful strategy to modulate physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the core chemical properties, plausible synthetic routes, analytical characterization, and strategic applications of this valuable building block. By synthesizing available data with expert insights, this document aims to facilitate the rational design and development of next-generation therapeutics.

Introduction: The Strategic Value of the Fluorocyclopropyl Motif

In modern drug discovery, the precise control of a molecule's properties is paramount to achieving desired therapeutic outcomes. The cyclopropane ring, as the smallest carbocycle, imparts a high degree of conformational rigidity and a unique three-dimensional character to molecules. When combined with fluorine, the most electronegative element, the resulting fluorocyclopropyl group becomes a powerful bioisostere and a modulator of electronic and metabolic properties.

The strategic incorporation of the (1-fluorocyclopropyl)methylamine moiety is driven by several key advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly enhance the half-life of a drug candidate.[3]

-

Enhanced Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which may improve its ability to cross cellular membranes and increase oral bioavailability.[1]

-

Conformational Control: The rigid cyclopropane ring restricts the rotational freedom of the molecule, which can lead to a more favorable conformation for binding to a biological target and improve selectivity.

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can lower the pKa of the neighboring amine group, influencing its ionization state at physiological pH and affecting target interactions and solubility.

This guide provides a detailed exploration of (1-Fluorocyclopropyl)methanamine hydrochloride (CAS No. 1462885-86-4), a key reagent that provides access to this valuable chemical motif.

Physicochemical and Computational Properties

The fundamental properties of a chemical entity are critical for its application in synthesis and drug design. The data for (1-Fluorocyclopropyl)methanamine hydrochloride are summarized below.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1462885-86-4 | [1][4][5] |

| Molecular Formula | C₄H₉ClFN | [1][4][6] |

| Molecular Weight | 125.57 g/mol | [1][4][6] |

| Appearance | White to off-white solid (inferred) | [7][8] |

| SMILES | NCC1(F)CC1.[H]Cl | [4][6] |

| InChIKey (Free Base) | RGPSNMVRDPZUDL-UHFFFAOYSA-N | [9] |

| Melting Point | No data available | [6] |

| Boiling Point | No data available | [6] |

| Storage Conditions | Store at 2-8°C or room temperature in a dry, cool place under an inert atmosphere. | [4][6][10] |

Table 2: Computational Chemistry Data

| Parameter | Value | Significance in Drug Discovery | Source(s) |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. | [4] |

| LogP (Predicted) | 0.869 | Measures lipophilicity, influencing solubility, permeability, and metabolism. | [4] |

| Hydrogen Bond Donors | 1 | Influences binding interactions and solubility. | [4] |

| Hydrogen Bond Acceptors | 1 | Influences binding interactions and solubility. | [4] |

| Rotatable Bonds | 1 | Relates to molecular flexibility and conformational entropy upon binding. | [4] |

Solubility and Stability Insights: As a hydrochloride salt, the compound is expected to exhibit good solubility in polar protic solvents such as water and methanol, and polar aprotic solvents like DMSO. The recommended storage conditions suggest that the compound may be hygroscopic and should be handled under an inert atmosphere to prevent moisture absorption.[6][11]

Synthesis and Purification Workflow

While a definitive, peer-reviewed synthesis for (1-Fluorocyclopropyl)methanamine hydrochloride is not widely published, a plausible and robust synthetic pathway can be constructed from established chemical transformations. The following represents an expert-driven, logical approach to its preparation.

Proposed Synthetic Pathway

Caption: A plausible multi-step synthetic route to the target compound.

Exemplary Protocol: Reduction and Salt Formation

This protocol details the final steps of the proposed synthesis, converting the nitrile intermediate to the final hydrochloride salt. This is a critical phase where purity and yield are established.

Objective: To synthesize (1-Fluorocyclopropyl)methanamine hydrochloride from 1-Fluorocyclopropanecarbonitrile.

Materials:

-

1-Fluorocyclopropanecarbonitrile

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel

-

Anhydrous tetrahydrofuran (THF) or Ethanol (for catalytic hydrogenation)

-

Hydrochloric acid (2M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Sodium sulfate (anhydrous)

-

Deionized water

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF. The suspension is cooled to 0°C in an ice bath.

-

Causality: An inert, anhydrous environment is critical as LiAlH₄ reacts violently with water. Cooling controls the initial exothermic reaction upon substrate addition.

-

-

Nitrile Addition: A solution of 1-Fluorocyclopropanecarbonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The reaction progress is monitored by TLC or GC-MS.

-

Causality: Refluxing ensures the complete conversion of the nitrile to the primary amine.

-

-

Workup and Quenching: The reaction is carefully cooled to 0°C and quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and finally more water (Fieser workup). This procedure is critical for safely neutralizing the excess hydride and precipitating aluminum salts into a filterable solid.

-

Trustworthiness: This specific quenching method is a standard, validated procedure that minimizes hazards and simplifies the isolation of the amine product by generating granular aluminum salts.

-

-

Isolation of Free Base: The resulting slurry is filtered, and the solid residue is washed thoroughly with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (1-Fluorocyclopropyl)methanamine free base.

-

Salt Formation: The crude amine is redissolved in a minimal amount of anhydrous diethyl ether. A 2M solution of HCl in diethyl ether is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Causality: Using ethereal HCl ensures an anhydrous environment, preventing the formation of hydrates and yielding a crystalline, easy-to-handle solid salt.

-

-

Purification: The precipitated solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford the final product, (1-Fluorocyclopropyl)methanamine hydrochloride. Purity can be further enhanced by recrystallization from a suitable solvent system like ethanol/ether.

Spectroscopic and Analytical Characterization

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.4-8.8 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar broadening from the ¹⁴N nucleus and chemical exchange.

-

δ 3.1-3.3 ppm (multiplet, 2H): Methylene protons of the aminomethyl group (-CH₂NH₃⁺). These protons are coupled to the diastereotopic cyclopropyl protons.

-

δ 1.2-1.6 ppm (multiplet, 4H): The four protons on the cyclopropane ring. They will exhibit complex splitting patterns due to geminal and cis/trans vicinal coupling to each other, as well as coupling to the ¹⁹F atom.

¹³C NMR (101 MHz, DMSO-d₆):

-

δ 80-90 ppm (doublet, J ≈ 200-240 Hz): The quaternary carbon of the cyclopropane ring directly attached to the fluorine atom. The large coupling constant is characteristic of a one-bond C-F interaction.

-

δ 40-45 ppm (singlet or small doublet): The methylene carbon (-CH₂NH₃⁺).

-

δ 15-25 ppm (doublet, J ≈ 5-15 Hz): The two equivalent methylene carbons of the cyclopropane ring.

Mass Spectrometry (ESI+):

-

Expected m/z: 90.0714 ([M+H]⁺ for the free base C₄H₈FN). This high-resolution mass measurement is a key confirmation of the elemental composition.

Reactivity, Safety, and Handling

Understanding the reactivity and hazards of a chemical is fundamental to its safe and effective use in the laboratory.

Chemical Reactivity

The compound's reactivity is dominated by the primary ammonium group.

-

Basification: Treatment with an aqueous or organic base (e.g., NaHCO₃, triethylamine) will liberate the volatile free base, (1-Fluorocyclopropyl)methanamine.

-

N-Functionalization: The free base is a nucleophile and can undergo standard amine reactions such as N-acylation, N-alkylation, reductive amination, and sulfonylation to build more complex molecules.

-

Stability: The fluorocyclopropyl ring is generally stable under a wide range of reaction conditions but can be sensitive to very strong acids or reducing agents that may open the strained ring.

Table 3: Hazard and Safety Information

| Hazard Type | GHS Information | Precautionary Measures | Source(s) |

| Acute Toxicity | H302: Harmful if swallowed.H332: Harmful if inhaled. | P261: Avoid breathing dust.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [10] |

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing. | [10][12] |

| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][12] |

| Handling | General | Handle in a well-ventilated place. Wash hands thoroughly after handling. | [11][12] |

| Storage | General | Keep container tightly closed in a dry, cool, and well-ventilated place. | [6][11] |

Applications in a Drug Discovery Context

Building blocks like (1-Fluorocyclopropyl)methanamine hydrochloride are not just reagents; they are strategic tools for lead optimization. Their value is realized within the structured workflow of a drug discovery program.

Caption: Role of strategic building blocks in the drug discovery pipeline.

The introduction of the (1-fluorocyclopropyl)methylamine moiety during the lead optimization phase can be a decisive move to overcome common challenges:

-

Addressing Metabolic Hotspots: If a lead compound is rapidly metabolized at an aliphatic or benzylic position, replacing it with this motif can block enzymatic degradation, thereby improving pharmacokinetic profiles.[2]

-

Fine-Tuning Potency and Selectivity: The rigid structure of the cyclopropane ring can lock the amine side chain into a specific orientation, enhancing binding affinity for the intended target while potentially reducing off-target activity.

-

Improving CNS Penetration: The modulation of lipophilicity and pKa afforded by the fluorocyclopropyl group can be expertly balanced to enhance a compound's ability to cross the blood-brain barrier, a critical requirement for CNS-targeted agents.[1]

For example, fluorinated cyclopropylamine derivatives have been successfully developed as selective serotonin 2C (5-HT₂C) receptor agonists, demonstrating the utility of this scaffold in designing CNS-active drugs with improved safety profiles.[3]

Conclusion

(1-Fluorocyclopropyl)methanamine hydrochloride is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. It provides rapid access to a structural motif that confers significant advantages in metabolic stability, conformational rigidity, and physicochemical modulation. This guide has provided a comprehensive overview of its properties, a logical framework for its synthesis and characterization, and a clear rationale for its strategic deployment in drug discovery programs. As the demand for safer and more effective therapeutics continues to grow, the judicious use of sophisticated building blocks like this one will remain a cornerstone of successful pharmaceutical innovation.

References

-

MySkinRecipes. (1-fluorocyclopropyl)methanamine hydrochloride. [Link]

-

goods5.com. (1-Fluorocyclopropyl)methanamine hydrochloride. [Link]

-

PubChemLite. (1-fluorocyclopropyl)methanamine hydrochloride (C4H8FN). [Link]

-

PubMed Central. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

PubChemLite. 1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride. [Link]

-

PubChem. (1-Fluorocyclopropyl)methanamine. [Link]

-

Reddit. 1H-NMR of Cyclopropylamine HCl salt. [Link]

Sources

- 1. (1-fluorocyclopropyl)methanamine hydrochloride [myskinrecipes.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. (1-fluorocyclopropyl)methanamine hydrochloride | 1462885-86-4 [m.chemicalbook.com]

- 6. 1462885-86-4|(1-Fluorocyclopropyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 7. (1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 8. (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 9. PubChemLite - (1-fluorocyclopropyl)methanamine hydrochloride (C4H8FN) [pubchemlite.lcsb.uni.lu]

- 10. carmelitastsj.org [carmelitastsj.org]

- 11. fishersci.se [fishersci.se]

- 12. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to (1-Fluorocyclopropyl)methanamine HCl: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Cyclopropanes in Medicinal Chemistry

(1-Fluorocyclopropyl)methanamine hydrochloride is a specialized chemical building block that has garnered significant interest in the field of medicinal chemistry. Its unique structural and physicochemical properties, arising from the combination of a strained cyclopropane ring, a basic amine functionality, and a strategically placed fluorine atom, make it a valuable synthon for the development of novel therapeutics. The incorporation of the fluorocyclopropylmethylamine moiety can profoundly influence a molecule's pharmacological profile, affecting aspects such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of (1-Fluorocyclopropyl)methanamine HCl, offering insights for its effective utilization in drug discovery programs.

Physicochemical Properties and Structural Features

(1-Fluorocyclopropyl)methanamine hydrochloride is a salt, which enhances its stability and handling characteristics compared to the free amine. The presence of the fluorine atom and the cyclopropane ring imparts a unique conformational rigidity and electronic profile to the molecule.

| Property | Value | Source |

| CAS Number | 1462885-86-4 | [2][3] |

| Molecular Formula | C₄H₉ClFN | [2][3] |

| Molecular Weight | 125.57 g/mol | [2][3] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Solubility | Soluble in water and polar organic solvents (predicted) | General chemical knowledge |

| Storage | 2-8°C, under inert atmosphere | [1][3] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,-0.5!"]; C3 [label="C", pos="0.87,-0.5!"]; F [label="F", pos="0,2!"]; C4 [label="CH₂", pos="-1.73,0!"]; N [label="NH₃⁺", pos="-2.6,0.5!"]; Cl [label="Cl⁻", pos="-3.5,0!"];

C1 -- C2; C2 -- C3; C3 -- C1; C1 -- F [color="#34A853"]; C2 -- C4; C4 -- N [color="#4285F4"]; }

Caption: Chemical structure of (1-Fluorocyclopropyl)methanamine Hydrochloride.

Synthesis of (1-Fluorocyclopropyl)methanamine HCl

A documented synthetic route to (1-Fluorocyclopropyl)methanamine hydrochloride involves a two-step process starting from 1-fluorocyclopropane-1-carboxamide.[4][5]

Experimental Protocol

Step 1: Reduction of 1-fluorocyclopropane-1-carboxamide to (1-fluorocyclopropyl)methanamine

-

Dissolve 1-fluorocyclopropane-1-carboxamide (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

At 0°C, add a 1 M solution of borane in THF (BH₃·THF) (4.0 eq.) dropwise to the solution.

-

Heat the reaction mixture to 70°C and stir overnight.

-

Cool the reaction mixture to 0°C.

Step 2: Formation of the Hydrochloride Salt

-

Slowly add a 10% aqueous solution of hydrochloric acid (HCl) to the reaction mixture at 0°C.

-

Stir the mixture at room temperature for 1 hour.

-

Concentrate the solution under reduced pressure to yield (1-fluorocyclopropyl)methanamine hydrochloride.[4][5]

Caption: Synthetic workflow for (1-Fluorocyclopropyl)methanamine HCl.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclopropyl protons due to diastereotopicity and coupling with fluorine. A downfield signal corresponding to the aminomethyl (CH₂N) protons would also be present. The ammonium protons (NH₃⁺) would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the cyclopropyl carbons, with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant. The aminomethyl carbon would also be observable.

-

Mass Spectrometry: The mass spectrum of the free amine (after neutralization) would be expected to show a molecular ion peak corresponding to its molecular weight (89.11 g/mol ).[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic N-H stretching bands for the ammonium group, as well as C-H and C-F stretching vibrations.

Reactivity, Stability, and Handling

The reactivity of (1-Fluorocyclopropyl)methanamine is primarily dictated by the nucleophilic nature of the amine group. It can readily participate in reactions such as N-acylation, N-alkylation, and reductive amination to form more complex molecules. The presence of the fluorine atom can influence the basicity of the amine.

The hydrochloride salt is expected to be a stable, crystalline solid that is less prone to degradation than the free amine. For long-term storage, it is recommended to keep the compound in a cool, dry place under an inert atmosphere.[3]

Safe Handling: As with all amine hydrochlorides, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. The compound may be irritating to the eyes, skin, and respiratory tract.[2]

Disposal: The disposal of (1-Fluorocyclopropyl)methanamine HCl should be carried out in accordance with local regulations for chemical waste. It should be treated as hazardous waste and disposed of through a licensed professional waste disposal service.

Applications in Drug Discovery

The unique properties of the fluorocyclopropylmethylamine motif have made it an attractive component in the design of various therapeutic agents.

Antibacterial Agents

The fluorocyclopropyl group has been incorporated into the N-1 substituent of quinolone antibiotics.[7] Structure-activity relationship (SAR) studies have shown that the stereochemistry of the fluorine atom on the cyclopropyl ring can significantly impact antibacterial potency, particularly against Gram-positive bacteria.[7] The introduction of the fluorine atom can also lead to a reduction in lipophilicity compared to non-fluorinated analogs, which can be beneficial for pharmacokinetic properties.[7]

Central Nervous System (CNS) Agents

Fluorinated cyclopropane derivatives have been explored as selective serotonin 2C (5-HT₂C) receptor agonists for the potential treatment of obesity and other CNS disorders.[7] The fluorine atom can block potential sites of metabolism and increase lipophilicity for better brain penetration.[7] The rigid cyclopropane scaffold helps in orienting the pharmacophoric groups for optimal receptor binding.

Caption: Key properties and applications of the title compound.

Conclusion

(1-Fluorocyclopropyl)methanamine hydrochloride is a valuable and versatile building block for medicinal chemistry. Its unique combination of a strained, fluorinated ring and a reactive amine handle provides a powerful tool for modulating the properties of drug candidates. The synthetic route, while requiring careful handling of reagents, is accessible. As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the strategic application of synthons like (1-Fluorocyclopropyl)methanamine HCl will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Atarashi, S., Imamura, M., Kimura, Y., Yoshida, A., & Hayakawa, I. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry, 36(22), 3444–3448. [Link]

-

MySkinRecipes. (1-fluorocyclopropyl)methanamine hydrochloride. [Link]

- Google Patents. (WO2021096304A1) GLP-1 receptor agonist and use thereof.

-

ACS Publications. Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes. [Link]

-

PubMed Central. Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. [Link]

- Google Patents. (CN103435523A) Preparation method for (1R, 2S)

-

Thieme Chemistry. Novel Entry to Fluorinated Cyclopropanes. [Link]

-

Frontiers in Plant Science. 1-Aminocyclopropane-1-carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. [Link]

- Google Patents. (KR20210059584A) Glp-1 receptor agonist and use thereof.

-

Preprints.org. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

-

ResearchGate. Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling. [Link]

-

Semantic Scholar. Synthesis and Reactivity of Propargylamines in Organic Chemistry. [Link]

-

ResearchGate. Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. [Link]

-

PubMed. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. [Link]

-

Royal Society of Chemistry. Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. [Link]

-

Reddit. 1H-NMR of Cyclopropylamine HCl salt. [Link]

-

Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

-

NIST WebBook. 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. [Link]

-

SpectraBase. (1-Propylcyclopropyl)methanamine. [Link]

-

Sci-Hub. A Novel Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC). [Link]

-

PubChemLite. (1-fluorocyclopropyl)methanamine hydrochloride. [Link]

-

MySkinRecipes. (1-fluorocyclopropyl)methanamine hydrochloride. [Link]

-

King's College London. Synthesis and Reactivity of Propargylamines in Organic Chemistry. [Link]

-

PubChem. (1-Fluorocyclopropyl)methanamine. [Link]

Sources

- 1. (1-fluorocyclopropyl)methanamine hydrochloride [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. 1462885-86-4|(1-Fluorocyclopropyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. WO2021096304A1 - Glp-1 receptor agonist and use thereof - Google Patents [patents.google.com]

- 5. KR20210059584A - Glp-1 receptor agonist and use thereof - Google Patents [patents.google.com]

- 6. 1314402-09-9|(1-Fluorocyclopropyl)methanamine|BLD Pharm [bldpharm.com]

- 7. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

(1-Fluorocyclopropyl)methanamine Hydrochloride: A Technical Guide for Advanced Drug Discovery

Introduction: The Strategic Value of Fluorinated Cyclopropylamines in Medicinal Chemistry

(1-Fluorocyclopropyl)methanamine hydrochloride has emerged as a valuable building block for medicinal chemists and drug development professionals. Its unique combination of a strained cyclopropyl ring, a reactive primary amine, and a strategically placed fluorine atom offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth technical overview of its chemical properties, synthesis, and applications, with a focus on enabling its effective use in research and development.

The incorporation of a cyclopropyl moiety into drug candidates is a well-established strategy to enhance metabolic stability, increase potency, and reduce off-target effects by introducing conformational rigidity.[1] The addition of a fluorine atom, a common bioisosteric replacement, can further improve properties such as membrane permeability and binding affinity, while also blocking sites of metabolism.[2] (1-Fluorocyclopropyl)methanamine hydrochloride provides a readily accessible source of this desirable fluorinated cyclopropylamine pharmacophore.

| Property | Value | Source |

| Molecular Formula | C₄H₉ClFN | [3][4] |

| Molecular Weight | 125.57 g/mol | [3][4] |

| CAS Number | 1462885-86-4 | [3] |

| Appearance | White to off-white solid | [5] |

| Storage | Inert atmosphere, 2-8°C | [6] |

Synthesis and Mechanistic Considerations

While a specific, publicly available, step-by-step protocol for the synthesis of (1-Fluorocyclopropyl)methanamine hydrochloride is not extensively documented, a plausible and efficient synthetic route can be constructed based on established methodologies for the preparation of analogous fluorinated cyclopropylamines. The following proposed synthesis leverages common reactions in organic chemistry, ensuring its adaptability in a standard laboratory setting.

A general and effective strategy for the synthesis of fluorinated cyclopropylamines involves the cyclopropanation of a suitable fluoro-alkene precursor, followed by functional group manipulations to install the aminomethyl group.

Sources

- 1. (1-Fluorocyclopropyl)methanamine | C4H8FN | CID 67148702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1314402-09-9|(1-Fluorocyclopropyl)methanamine|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]

- 6. PubChemLite - (1-fluorocyclopropyl)methanamine hydrochloride (C4H8FN) [pubchemlite.lcsb.uni.lu]

Spectroscopic Characterization of (1-Fluorocyclopropyl)methanamine Hydrochloride: A Technical Guide

Introduction

(1-Fluorocyclopropyl)methanamine hydrochloride is a key building block in medicinal chemistry, valued for the unique conformational constraints and metabolic stability imparted by the fluorinated cyclopropyl motif. Its application in the synthesis of novel therapeutic agents necessitates a thorough understanding of its structural and physicochemical properties. This technical guide provides an in-depth analysis of the spectroscopic data for (1-Fluorocyclopropyl)methanamine hydrochloride, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the theoretical underpinnings, practical experimental protocols, and detailed interpretation of the spectral data, offering researchers a comprehensive resource for the characterization of this and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of (1-Fluorocyclopropyl)methanamine hydrochloride is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₉ClFN | [1] |

| Molecular Weight | 125.57 g/mol | [1] |

| CAS Number | 1462885-86-4 | [1][2] |

| Appearance | Solid (predicted) | [3] |

| Storage | 2-8°C, Inert Gas | [4] |

Molecular Structure

The structure of (1-Fluorocyclopropyl)methanamine hydrochloride, characterized by a cyclopropyl ring substituted with a fluorine atom and a methanamine hydrochloride group at the same carbon, is depicted below.

Figure 1: Chemical structure of (1-Fluorocyclopropyl)methanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For (1-Fluorocyclopropyl)methanamine hydrochloride, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

¹H NMR Spectroscopy

Expected Chemical Shifts and Couplings:

The proton NMR spectrum is expected to show distinct signals for the aminomethyl protons and the diastereotopic cyclopropyl protons.

-

-CH₂-NH₃⁺ Protons: These protons are expected to appear as a singlet or a multiplet, depending on the solvent and temperature, deshielded by the adjacent positively charged nitrogen atom. The chemical shift will likely be in the range of 3.0-3.5 ppm .

-

Cyclopropyl Protons (-CH₂-): The four protons on the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal couplings. They are expected to resonate in the upfield region, typically between 0.5-1.5 ppm . The presence of the fluorine atom will introduce additional complexity through ²JHF and ³JHF couplings.

¹³C NMR Spectroscopy

Expected Chemical Shifts:

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Quaternary Carbon (C-F): The carbon atom bonded to the fluorine will be significantly deshielded and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). The chemical shift is predicted to be in the range of 70-90 ppm . The magnitude of ¹JCF is typically large, in the order of 150-250 Hz.[5]

-

Aminomethyl Carbon (-CH₂-NH₃⁺): This carbon will be deshielded by the adjacent nitrogen atom and is expected to resonate between 40-50 ppm .[6]

-

Cyclopropyl Carbons (-CH₂-): The two methylene carbons of the cyclopropyl ring are equivalent and will appear as a single peak in the upfield region, typically between 10-20 ppm .

| Carbon Environment | Expected Chemical Shift (ppm) | Expected Multiplicity (¹⁹F coupling) |

| C-F | 70-90 | Doublet (d) |

| -CH₂-NH₃⁺ | 40-50 | Singlet (s) or Triplet (t) from ¹JCH |

| -CH₂- (cyclopropyl) | 10-20 | Singlet (s) or Triplet (t) from ¹JCH |

Experimental Protocol for NMR Data Acquisition

Figure 2: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and to gain structural information through fragmentation analysis.[7]

Predicted Mass Spectrum

For (1-Fluorocyclopropyl)methanamine hydrochloride, electrospray ionization (ESI) is a suitable technique. The protonated molecule [M+H]⁺ is expected to be the base peak.

| Adduct | m/z (calculated) |

| [M+H]⁺ | 90.0714 |

| [M+Na]⁺ | 112.0533 |

| [M+K]⁺ | 128.0272 |

Data sourced from PubChem[8]

Fragmentation Pathway

The primary fragmentation of the protonated molecule is expected to occur via α-cleavage, a common pathway for amines.[9][10] This involves the cleavage of a C-C bond adjacent to the nitrogen atom.

Figure 3: Proposed primary fragmentation pathway for (1-Fluorocyclopropyl)methanamine.

The base peak in the mass spectrum of aliphatic amines is often the result of α-cleavage.[10] For (1-Fluorocyclopropyl)methanamine, this would lead to the formation of the [CH₂=NH₂]⁺ ion with an m/z of 30.[6]

Experimental Protocol for Mass Spectrometry Data Acquisition

Figure 4: Workflow for mass spectrometry data acquisition and analysis.

Conclusion

This guide provides a comprehensive overview of the expected NMR and MS spectroscopic data for (1-Fluorocyclopropyl)methanamine hydrochloride. By combining theoretical predictions with established experimental protocols, researchers can confidently characterize this important building block. The unique spectral features arising from the fluorinated cyclopropyl group require careful analysis, and the information presented herein serves as a valuable reference for structural elucidation and purity assessment in drug discovery and development.

References

-

Brey, W. S., et al. (2007). Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes and cyclopropyl ethers. Magnetic Resonance in Chemistry, 45(3), 205–219. [Link]

-

Williamson, K. L., & Braman, B. A. (1967). Carbon-13 NMR of fluorocyclopropanes. Journal of the American Chemical Society, 89(24), 6183–6188. [Link]

-

Sci-Hub. (n.d.). Spin–spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes and cyclopropyl ethers. Retrieved from [Link]

-

Williamson, K. L., & Braman, B. A. (1967). Fluorine-19 coupling constants and chemical shifts in trifluorocyclopropanes. Journal of the American Chemical Society, 89(24), 6183–6188. [Link]

-

Camps, F., et al. (1985). 19F NMR analyses of some cyclopropane derivatives. Journal of Fluorine Chemistry, 29(3), 261–271. [Link]

-

PubChem. (n.d.). (1-fluorocyclopropyl)methanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

IWC. (n.d.). [1-(trifluoromethyl)cyclopropyl]methanamine hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

University of Birmingham. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). (1-Fluorocyclopropyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Problems in Chemistry. (2021, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

-

MySkinRecipes. (n.d.). (1-fluorocyclopropyl)methanamine hydrochloride. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum (HFIP/CDCl 3 , T = 298 K) of the CO/FS copolymer.... Retrieved from [Link]

-

NZQA. (n.d.). Exemplar for Internal Achievement Standard Chemistry Level 3. Retrieved from [Link]

-

No Brain Too Small. (n.d.). Spectroscopy Data Sheet for AS91388 IR Spectra. Retrieved from [Link]

-

NZQA. (2023, October 19). AS 91388 annotated exemplars. Retrieved from [Link]

-

YouTube. (2021, July 14). NCEA Level 3 chemistry: Spectroscopy [Video]. [Link]

-

No Brain Too Small. (n.d.). NCEA Level 3 Chemistry. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. (1-fluorocyclopropyl)methanamine hydrochloride | 1462885-86-4 [m.chemicalbook.com]

- 3. (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 4. (1-fluorocyclopropyl)methanamine hydrochloride [myskinrecipes.com]

- 5. Carbon-13 NMR of fluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. PubChemLite - (1-fluorocyclopropyl)methanamine hydrochloride (C4H8FN) [pubchemlite.lcsb.uni.lu]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Mechanism of Action of Fluorinated Cyclopropylamines in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated cyclopropylamines represent a privileged structural motif in modern medicinal chemistry, renowned for their ability to act as potent, often irreversible, inhibitors of critical enzyme families. This technical guide provides a comprehensive exploration of their mechanism of action, with a primary focus on their role as covalent inhibitors of flavin-dependent amine oxidases, such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1). We will dissect the nuanced interplay between the strained cyclopropyl ring, the amine functionality, and the strategic placement of fluorine atoms, which collectively govern the unique pharmacological profiles of these compounds. This guide will delve into the underlying chemical principles, provide detailed experimental protocols for characterization, and present case studies that illustrate the profound impact of this chemical class on drug discovery, from neuroscience to oncology.

The Strategic Value of the Fluorinated Cyclopropylamine Moiety

The cyclopropylamine scaffold is a bioisostere of a phenylethylamine core, but with a conformationally restricted and electronically distinct character. The introduction of fluorine, the most electronegative element, further refines the molecule's properties in several key ways that are highly advantageous for drug design.[1][2]

-

Modulation of Physicochemical Properties : Fluorine's strong electron-withdrawing nature can significantly lower the pKa of the neighboring amine group.[1] This alteration of basicity can enhance membrane permeability and bioavailability by increasing the population of the more lipophilic, neutral form of the molecule at physiological pH.[1]

-

Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[2][3][4] Strategic fluorination can "shield" metabolically labile positions on a drug candidate, thereby increasing its half-life and systemic exposure.[2]

-

Tuning of Binding Affinity and Selectivity : Fluorine substitution can alter the electronic landscape of the molecule, influencing non-covalent interactions within the target protein's active site.[1][2] This can lead to improved binding affinity and selectivity for the intended target over off-target proteins.[5]

Core Mechanism: Irreversible Inhibition of Flavin-Dependent Enzymes

Many fluorinated cyclopropylamines function as mechanism-based inhibitors, also known as "suicide substrates," particularly against enzymes that utilize a flavin adenine dinucleotide (FAD) cofactor for catalysis.[6][7] This class of enzymes includes the well-known Monoamine Oxidases (MAO-A and MAO-B), which are crucial for neurotransmitter metabolism, and Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in cancer.[8][9]

The inhibitory mechanism is a sophisticated, multi-step process that results in the formation of a stable, covalent bond between the inhibitor and the FAD cofactor, thereby permanently inactivating the enzyme.[6][7][10]

The generally accepted mechanism proceeds as follows:

-

Non-covalent Binding : The inhibitor first binds reversibly to the enzyme's active site.

-

Single-Electron Transfer (SET) : The amine of the cyclopropylamine undergoes a single-electron transfer to the oxidized FAD cofactor, generating a nitrogen-centered radical cation and a flavin semiquinone radical.[10]

-

Ring Opening : The highly strained cyclopropyl ring of the radical cation rapidly undergoes homolytic cleavage, opening to form a distonic radical cation.

-

Covalent Adduct Formation : This reactive intermediate then forms a covalent bond with the flavin cofactor, typically at the N5 or C4a position, leading to irreversible inhibition of the enzyme.[10]

The presence of fluorine can influence the rate and efficiency of this process by modulating the electronic properties of the cyclopropylamine.

Caption: General mechanism of irreversible inhibition of FAD-dependent enzymes.

Case Study 1: Fluorinated Cyclopropylamines as Monoamine Oxidase (MAO) Inhibitors

The classic non-selective MAO inhibitor, tranylcypromine (trans-2-phenylcyclopropylamine), serves as the archetypal cyclopropylamine inhibitor.[8][11] By irreversibly inhibiting both MAO-A and MAO-B, tranylcypromine increases the synaptic levels of neurotransmitters like serotonin, norepinephrine, and dopamine, which underlies its antidepressant effects.[8][12]

The introduction of fluorine into the tranylcypromine scaffold has been explored to modulate its potency and selectivity. For instance, studies on 2-aryl-2-fluoro-cyclopropylamines have shown that the position of the fluorine atom and the nature of other substituents on the aryl ring can significantly impact the inhibitory profile against MAO-A and MAO-B.[5]

-

trans-isomers are generally more potent inhibitors of both MAO-A and MAO-B.[5]

-

Electron-withdrawing groups on the phenyl ring of trans-2-fluoro-2-arylcyclopropylamines tend to increase the potency of MAO-A inhibition.[5]

-

cis-analogues are typically less active against MAO-A but can exhibit selectivity for MAO-B.[5]

One study found that trans-2-fluoro-2-phenylcyclopropylamine was a more potent inhibitor of microbial tyramine oxidase than the non-fluorinated tranylcypromine, highlighting the potential for fluorine to enhance potency.[13]

Table 1: Inhibitory Activity of Selected Phenylcyclopropylamines against MAO

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Tranylcypromine | MAO-A / MAO-B | ~20 | [7] |

| trans-2-Fluoro-2-phenylcyclopropylamine | Tyramine Oxidase | Potency > Tranylcypromine | [13] |

| trans-2-Fluoro-2-(p-CF3-phenyl)cyclopropylamine | MAO-A / MAO-B | Potent, MAO-A selective | [5] |

| cis-2-Fluoro-2-(p-F-phenyl)cyclopropylamine | MAO-A / MAO-B | Less potent, MAO-B selective |[5] |

Case Study 2: Fluorinated Cyclopropylamines as Lysine-Specific Demethylase 1 (LSD1) Inhibitors

LSD1 is a flavin-dependent enzyme that plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[6] Its overexpression is associated with various cancers, making it a compelling target for anticancer drug development.[9] Given the mechanistic similarities between LSD1 and MAOs, it was discovered that tranylcypromine is also an inhibitor of LSD1, albeit with modest potency.[6][7]

This discovery spurred the development of numerous cyclopropylamine-based LSD1 inhibitors for oncology.[6][14] Fluorination has been a key strategy in optimizing these molecules for improved potency, selectivity, and pharmacokinetic properties. These inhibitors function through the same covalent mechanism, forming an adduct with the FAD cofactor of LSD1.[6] This is often confirmed by demonstrating time-dependent inhibition of the enzyme's activity.[6]

Experimental Workflows for Characterization

The characterization of fluorinated cyclopropylamines as enzyme inhibitors requires a series of well-defined biochemical assays.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This initial screen is used to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50). A common method for MAO-B, for example, is a coupled-enzyme assay using horseradish peroxidase (HRP) and a fluorogenic substrate like Amplex Red.

Protocol: MAO-B Inhibition Assay

-

Reagent Preparation :

-

Prepare a stock solution of the fluorinated cyclopropylamine inhibitor in DMSO.

-

Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).

-

Prepare solutions of recombinant human MAO-B, HRP, Amplex Red, and the MAO-B substrate (e.g., tyramine).

-

-

Assay Procedure :

-

In a 96-well plate, add the reaction buffer.

-

Add serial dilutions of the inhibitor to the wells.

-

Add the MAO-B enzyme and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of the substrate (tyramine), HRP, and Amplex Red.

-

Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a plate reader.

-

-

Data Analysis :

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for determining the IC50 of an inhibitor.

Assessing Time-Dependent Inhibition

To confirm an irreversible or slow-binding mechanism, it is crucial to assess whether the inhibition is time-dependent. This involves pre-incubating the enzyme with the inhibitor for varying lengths of time before initiating the reaction.

Protocol: Time-Dependent Inhibition Assay

-

Procedure :

-

Set up multiple reactions as in the IC50 assay, but use a fixed, non-saturating concentration of the inhibitor.

-

Pre-incubate the enzyme-inhibitor mixture for different durations (e.g., 0, 5, 10, 20, 30 minutes).

-

Initiate the reaction by adding the substrate and detection reagents.

-

Measure the enzymatic activity for each pre-incubation time point.

-

-

Data Analysis :

-

Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time.

-

A linear decrease in this plot is indicative of irreversible inhibition, and the slope of the line represents the apparent rate of inactivation (k_obs).

-

Metabolic Stability Assay

To evaluate the benefit of fluorination on metabolic stability, an in vitro assay using human liver microsomes (HLM) is standard practice.

Protocol: HLM Metabolic Stability Assay

-

Reagent Preparation :

-

Prepare a stock solution of the fluorinated cyclopropylamine.

-

Thaw HLM and prepare an NADPH-regenerating system.

-

-

Incubation :

-

Incubate the test compound at a low concentration (e.g., 1 µM) with HLM in the presence of the NADPH-regenerating system at 37°C.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Analysis :

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

-

Data Analysis :

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the resulting line.

-

Conclusion and Future Perspectives

Fluorinated cyclopropylamines are a powerful class of enzyme inhibitors whose mechanism of action is rooted in the elegant chemistry of single-electron transfer and strain-release-driven covalent modification. The strategic incorporation of fluorine provides medicinal chemists with a versatile tool to fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.[1][15] As our understanding of enzyme structure and mechanism deepens, the rational design of next-generation fluorinated cyclopropylamines will continue to yield novel therapeutic agents for a wide range of diseases, from depression to life-threatening cancers. The ongoing development of new synthetic methods for the precise introduction of fluorine will further expand the chemical space available for exploration, promising a bright future for this remarkable pharmacological scaffold.[16][17]

References

- Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. (n.d.). Vertex AI Search.

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). Expert Opinion on Drug Discovery, 16(11), 1261-1286.

- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.

- What is the mechanism of Tranylcypromine Sulfate? (2024).

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Vertex AI Search.

- Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. (n.d.). Nagoya University.

- The Transformative Role of Fluorine in Modern Medicinal Chemistry: An In-depth Technical Guide. (2025). BenchChem.

- The Chemistry of Fluorine: Enhancing Drug Efficacy and Stability. (n.d.). Tocris Bioscience.

- Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. (2004). Journal of Medicinal Chemistry, 47(7), 1796-806.

- Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. (n.d.). PubMed Central.

- Synthesis of fluorinated cyclopropyl amino acid analogues. (2013). PubMed.

- Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. (2024). RSC Publishing.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026).

- Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. (2024). PubMed.

- Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. (n.d.). Biochemistry.

- Tranylcypromine: Its Pharmacology, Safety, and Efficacy. (2020).

- Tranylcypromine. (n.d.). Wikipedia.

- Tranylcypromine – Knowledge and References. (n.d.). Taylor & Francis.

- Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. (n.d.). PubMed Central.

- Fluorinated phenylcyclopropylamines. Part 5: Effects of electron-withdrawing or -donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. (2008). PubMed.

- Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. (n.d.). PubMed.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorinated phenylcyclopropylamines. Part 5: Effects of electron-withdrawing or -donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 9. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 12. psychiatryonline.org [psychiatryonline.org]

- 13. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 15. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of fluorinated cyclopropyl amino acid analogues: toward the synthesis of original fluorinated peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of (1-Fluorocyclopropyl)methanamine Derivatives

Authored for Drug Development Professionals, Researchers, and Scientists

Executive Summary: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and strained ring systems into molecular scaffolds is a cornerstone of rational drug design. The (1-Fluorocyclopropyl)methanamine moiety has emerged as a particularly compelling structural motif. This guide provides a technical deep-dive into the synthesis, biological activities, and therapeutic potential of its derivatives. By combining the conformational rigidity of the cyclopropane ring with the potent electronic effects of a geminal fluorine atom, these compounds offer unique pharmacological profiles. This document elucidates their primary mechanisms of action, focusing on their roles as irreversible inhibitors of flavin-dependent amine oxidases, and provides actionable protocols for their synthesis and evaluation.

The Mechanistic Underpinning: Irreversible Enzyme Inhibition

The biological activity of many cyclopropylamine derivatives, including the famed antidepressant tranylcypromine, stems from their ability to act as mechanism-based irreversible inhibitors (also known as suicide substrates) of flavin-dependent enzymes.[1][2] The introduction of a fluorine atom at the C1 position significantly modulates the electronic properties of the cyclopropyl ring, influencing both binding affinity and the kinetics of inactivation.

The primary targets for this class of compounds are flavoenzymes such as Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A).[2][3] These enzymes utilize a flavin adenine dinucleotide (FAD) cofactor to catalyze the oxidation of amine substrates.

The mechanism of inhibition proceeds as follows:

-

Initial Binding: The inhibitor, possessing a primary amine, is recognized as a substrate and binds non-covalently to the enzyme's active site.

-

Single-Electron Transfer (SET): The FAD cofactor, in its oxidized state, facilitates a single-electron transfer from the inhibitor's nitrogen atom. This generates a nitrogen-centered radical cation.

-

Homolytic Ring Opening: The high strain of the cyclopropyl ring promotes rapid homolytic cleavage of a distal C-C bond. This ring-opening is the key step, relieving ring strain and forming a carbon-centered radical.

-

Covalent Adduct Formation: The newly formed radical species is highly reactive and positioned in close proximity to the now-reduced FAD cofactor. It rapidly attacks the N5 or C4a position of the flavin ring, forming a stable, covalent adduct.[4]

This covalent modification permanently deactivates the enzyme, as the catalytic cycle cannot be completed. The spectral changes associated with this process, such as the bleaching of the flavin's characteristic absorbance around 450 nm, provide a convenient method for monitoring the inactivation process.[3][4]

Caption: Mechanism of irreversible inhibition of flavoenzymes.

Key Biological Targets and Therapeutic Landscapes

Monoamine Oxidase (MAO) Inhibition

MAOs are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[5] Inhibition of MAOs increases the synaptic concentration of these neurotransmitters, forming the basis for treating depression and neurodegenerative disorders.

-

MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is effective for treating major depressive disorder.

-

MAO-B: Preferentially metabolizes dopamine. Selective MAO-B inhibitors are used in the management of Parkinson's disease to prevent the breakdown of dopamine.[5]

Cyclopropylamine derivatives are well-established MAO inhibitors.[3][4] The substitution pattern on the cyclopropyl ring and the amine can tune the selectivity between MAO-A and MAO-B. For instance, certain cis-2-alkoxycyclopropylamines have shown potent and selective irreversible inhibition of MAO-B, with IC50 values in the low nanomolar range, making them over 20-fold more effective than tranylcypromine in some cases.[3][4] The introduction of fluorine can further enhance potency and selectivity.[6]

Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition

LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9).[2] Its structural homology to MAOs, particularly the FAD-dependent catalytic domain, makes it a prime target for inhibitors based on the cyclopropylamine scaffold.[2] Overexpression of LSD1 is implicated in various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer, by promoting transcriptional programs that prevent differentiation and enhance proliferation.[2][7]

Potent and selective LSD1 inhibitors derived from cyclopropylamine cores have demonstrated robust anti-tumor activity in preclinical models.[7][8] Optimization of these scaffolds has led to clinical candidates for oncology. The fluorocyclopropylamine moiety offers a promising avenue for developing next-generation LSD1 inhibitors with improved potency and pharmacokinetic profiles.

Synthesis and Experimental Protocols

The synthesis of (1-Fluorocyclopropyl)methanamine derivatives can be challenging but is achievable through multi-step sequences. Below are representative, field-proven protocols for synthesis and biological evaluation.

Protocol: Synthesis of a Representative Derivative

This protocol outlines a general strategy for synthesizing a (1-Aryl-1-fluorocyclopropyl)methanamine derivative, a common structural class.[9]

Objective: To synthesize (1-(4-chlorophenyl)-1-fluorocyclopropyl)methanamine.

Step 1: Vinyl Fluoride Formation

-

To a solution of 4-chlorostyrene (1.0 eq) in a suitable solvent like acetonitrile, add N-Bromosuccinimide (NBS, 1.2 eq) and triethylamine trihydrofluoride (Et3N·3HF, 1.5 eq).

-

Stir the reaction at room temperature for 12-18 hours until starting material is consumed (monitor by TLC/LC-MS).

-

Quench the reaction with aqueous sodium bicarbonate solution and extract with diethyl ether.

-

Dry the organic layer over sodium sulfate, filter, and concentrate.

-

The crude bromofluorinated intermediate is then subjected to elimination. Dissolve it in tert-butanol and add potassium tert-butoxide (1.5 eq).

-

Heat the mixture to 60°C for 2-4 hours. After cooling, extract the product into ether, wash with brine, dry, and concentrate to yield the vinyl fluoride.

Step 2: Cyclopropanation

-

Dissolve the vinyl fluoride (1.0 eq) and a copper catalyst such as copper(II) acetylacetonate (Cu(acac)2, 0.05 eq) in dichloromethane.

-

Slowly add ethyl diazoacetate (1.5 eq) to the solution at room temperature over 2 hours using a syringe pump. Causality: Slow addition is critical to control the exothermic reaction and prevent dimerization of the diazo compound.

-

Stir for an additional 12 hours. Filter the reaction mixture through a pad of silica gel and concentrate to yield the cyclopropanecarboxylate ester.

Step 3: Conversion to Primary Amine

-

Reduce the ester (1.0 eq) to the corresponding alcohol using lithium aluminum hydride (LiAlH4, 2.0 eq) in anhydrous THF at 0°C to room temperature.

-

Convert the alcohol to an azide using a Mitsunobu reaction with diphenylphosphoryl azide (DPPA, 1.5 eq), triphenylphosphine (PPh3, 1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF.

-

Perform a Staudinger reduction of the azide using PPh3 (1.2 eq) followed by hydrolysis with water to yield the primary amine.[9]

-

The final product can be purified by column chromatography and converted to a hydrochloride salt for improved stability and handling.

Protocol: In Vitro Enzyme Inhibition Assay (MAO-B)

Objective: To determine the IC50 value of a test compound against human MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

Phosphate buffer (100 mM, pH 7.4)

-

Test compound stock solution (in DMSO)

-

Amplex® Red MAO Assay Kit (or similar fluorescence-based detection system)

-

p-Tyramine (substrate)

-

96-well black microplates

Workflow:

-

Reagent Preparation: Prepare serial dilutions of the test compound in phosphate buffer. The final DMSO concentration should be kept below 1%. Prepare substrate and enzyme solutions at the desired concentrations in buffer.

-

Pre-incubation (for irreversible inhibitors): In the wells of the microplate, add 20 µL of the test compound dilutions and 20 µL of the MAO-B enzyme solution. Incubate for 30 minutes at 37°C. Causality: This pre-incubation step is essential for mechanism-based inhibitors to allow time for the covalent inactivation to occur before introducing the substrate.[3]

-

Reaction Initiation: Add 20 µL of the Amplex® Red working solution (containing horseradish peroxidase) and 20 µL of the p-tyramine substrate to each well to initiate the reaction.

-

Signal Detection: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: ~545 nm, Emission: ~590 nm) every 2 minutes for a total of 30 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration.

-

Normalize the rates relative to the vehicle control (0% inhibition) and a known potent inhibitor control (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Experimental workflow for IC50 determination.

Structure-Activity Relationship (SAR) Data

The biological activity of fluorocyclopropylamine derivatives is highly sensitive to stereochemistry and substitution. While specific data for (1-Fluorocyclopropyl)methanamine itself is limited in the public domain, extensive research on related analogs provides clear SAR trends.

| Compound/Derivative Class | Target | Potency (IC50) | Key SAR Insights | Reference |

| trans-2-Phenylcyclopropylamine (Tranylcypromine) | MAO-B | ~200 nM | The parent scaffold; non-selective between MAO-A/B. | [3][4] |

| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM | cis stereochemistry and alkoxy group enhance MAO-B selectivity and potency. Shows no LSD1 inhibition. | [3][4] |

| trans-2-Fluoro-2-phenylcyclopropylamine | Tyramine Oxidase | ~10x more potent than Tranylcypromine | Fluorine cis to the amino group significantly increases inhibitory activity. | [6] |

| Styrenylcyclopropylamine Derivatives | LSD1 | <4 nM | Extension from the cyclopropylamine core with a styrenyl group creates highly potent and selective LSD1 inhibitors. | [2][7] |

| Fluoromethylcyclopropylamine Derivatives | PARG | 0.02 µM | Monofluorination of a methyl group attached to the amine can maintain potency while improving metabolic stability. | [10] |

Conclusion and Future Horizons

(1-Fluorocyclopropyl)methanamine derivatives represent a potent and versatile class of mechanism-based enzyme inhibitors. Their unique combination of steric and electronic properties makes them privileged scaffolds for targeting flavin-dependent amine oxidases like MAO and LSD1. The strategic placement of the fluorine atom can profoundly influence potency, selectivity, and metabolic stability, offering fine-tunable control for drug designers.

Future research will likely focus on exploring novel substitutions on both the cyclopropane and amine moieties to further optimize selectivity and minimize off-target effects. As our understanding of the role of enzymes like LSD1 in disease pathogenesis deepens, the development of next-generation inhibitors based on this powerful fluorinated scaffold will undoubtedly be a key area of investigation in the pursuit of new therapeutics for cancer, neurodegenerative disorders, and depression.

References

-

Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal. Available at: [Link]

-

Malcomson, T., et al. (2015). cis‐cyclopropylamines as mechanism‐based inhibitors of monoamine oxidases. The FEBS Journal. Available at: [Link]

-

Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. Available at: [Link]

-

Edmondson, D. E., et al. (2004). Kinetics, mechanism, and inhibition of monoamine oxidase. ResearchGate. Available at: [Link]

-

Scott, J. S., et al. (2017). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. PMC - NIH. Available at: [Link]

-

Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PubMed. Available at: [Link]

-

Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PMC - NIH. Available at: [Link]

-

Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ResearchGate. Available at: [Link]

-

Alam, M. S., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed. Available at: [Link]

-

Suzuki, T., et al. (2011). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSDI/KDM1. ResearchGate. Available at: [Link]

-

Wang, C., et al. (2017). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC - PubMed Central. Available at: [Link]

-

Atarashi, S., et al. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. PubMed. Available at: [Link]

-

Chimenti, F., et al. (2014). Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B. NIH. Available at: [Link]

-

Fassihi, A., et al. (2018). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. ResearchGate. Available at: [Link]

-

Coutts, S. J., et al. (1996). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sci-hub.box [sci-hub.box]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Fluorinated Cyclopropane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. When combined with the unique conformational rigidity and electronic nature of the cyclopropane ring, the resulting fluorinated cyclopropane derivatives present a compelling structural motif for drug design.[1][2][3] This guide provides an in-depth analysis of the core physicochemical properties of these derivatives, offering field-proven insights into their behavior and practical methodologies for their characterization.

The Impact of Fluorination on Core Physicochemical Properties

The introduction of fluorine, the most electronegative element, onto the strained cyclopropane ring creates a fascinating interplay of electronic and steric effects that profoundly influence a molecule's behavior.[4][5] These changes are not always intuitive and depend heavily on the number and position of the fluorine atoms.[5][6]

Lipophilicity, a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME), is significantly altered by fluorination. While alkyl fluorination is often employed to increase lipophilicity, its effect on the cyclopropane ring is more complex.

-

Monofluorination: The introduction of a single fluorine atom to a cyclopropyl group often leads to a minor decrease in the partition coefficient (LogP).[7] This is contrary to the general trend observed in more flexible acyclic systems and is attributed to the unique electronic nature of the cyclopropane ring.[8]

-

Gem-Difluorination: The gem-CF2 group can have a variable impact. In some cases, it causes a decrease in lipophilicity, while in others, it can lead to an increase.[9] The overall effect depends on the molecular context, including the proximity and orientation of other functional groups.[9] The cyclopropane fragment itself is known to reduce lipophilicity, and this, combined with the low polarizability of the fluorine atoms, can lead to complex outcomes.[9]

-

cis vs. trans Isomers: The stereochemical arrangement of fluorine atoms and other substituents can also influence lipophilicity. For instance, in certain cyclopropylmethanol derivatives, the cis-isomer has been observed to have a slightly lower lipophilicity than the trans-isomer.[9]